Isoallolithocholic Acid

Bile Acid Metabolism Gut Microbiome Enzymology

Isoallolithocholic acid (IALCA) is a unique EphA2 antagonist with 10-fold greater potency than LCA and complete receptor silence at FXR/TGR5/PXR/LXRα. Ideal for unambiguous EphA2 signaling studies and Th17/Treg modulation without confounding bile acid receptor activation. Essential for cancer, immunology, and microbiome research requiring high selectivity.

Molecular Formula C24H40O3
Molecular Weight 376.6 g/mol
CAS No. 2276-93-9
Cat. No. B1614840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoallolithocholic Acid
CAS2276-93-9
Molecular FormulaC24H40O3
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18+,19-,20+,21+,23+,24-/m1/s1
InChIKeySMEROWZSTRWXGI-XBESLWPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoallolithocholic Acid (CAS 2276-93-9): Steroid Isomer Reference Standard for Bile Acid Research and Procurement


Isoallolithocholic acid (CAS 2276-93-9, also known as 3β-Hydroxy-5α-cholanic acid or alloisolithocholic acid) is a secondary bile acid (BA) that is a structural isomer of lithocholic acid (LCA), distinguished by its specific 3β-hydroxy and 5α-cholanic configuration [1]. It is part of a family of steroid acids predominantly found in mammalian bile, with minute structural differences among isomers that profoundly impact biological function [2]. Recent research has identified isoallolithocholic acid (isoalloLCA) as a unique microbial metabolite produced by specific gut bacteria (Odoribacteraceae strains) that is enriched in centenarians and exhibits potent, selective antimicrobial activity against multidrug-resistant Gram-positive pathogens [3].

Why Substituting Isoallolithocholic Acid with Lithocholic Acid or Other Bile Acid Isomers Is Scientifically Invalid


The family of bile acids includes numerous isomeric and isobaric variants that arise through metabolic transformations, making unequivocal identification and quantification of individual species challenging without certified reference materials [1]. Isoallolithocholic acid (isoalloLCA) differs from its close analog lithocholic acid (LCA) in the stereochemistry at C-3 (3β-OH vs 3α-OH) and the A/B ring junction (5α vs 5β), a seemingly minor alteration that results in a unique biosynthetic pathway requiring specific bacterial enzymes (5α-reductase and 3β-hydroxysteroid dehydrogenase) not involved in LCA production [2]. Furthermore, isoalloLCA exhibits potent antimicrobial effects against Gram-positive multidrug-resistant pathogens, including Clostridioides difficile and Enterococcus faecium, while LCA and other isoforms do not share this specific activity profile [2]. Substituting isoallolithocholic acid with generic LCA or other bile acids would therefore invalidate any study aiming to quantify this specific metabolite, elucidate its unique biosynthesis, or investigate its distinctive biological activities, including its role in immune modulation and antimicrobial defense.

Isoallolithocholic Acid (CAS 2276-93-9) Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


Differentiation by Isomer-Specific Biosynthetic Pathway: Isoallolithocholic Acid vs. Lithocholic Acid and Other Isoforms

Isoallolithocholic acid (isoalloLCA) is produced via a distinct biosynthetic pathway that was previously undescribed, requiring the specific enzymes 5α-reductase (5AR) and 3β-hydroxysteroid dehydrogenase (3β-HSDH) [1]. This differentiates it from its isomer lithocholic acid (LCA), which is produced through different bacterial enzymatic steps. The study screened 68 bacterial isolates from the fecal microbiota of a centenarian and identified Odoribacteraceae strains as effective producers of isoalloLCA both in vitro and in vivo, establishing a unique microbial origin not shared by other LCA isoforms [1].

Bile Acid Metabolism Gut Microbiome Enzymology

Potent and Selective Antimicrobial Activity of Isoallolithocholic Acid Against Multidrug-Resistant Pathogens

Isoallolithocholic acid (isoalloLCA) exerts potent antimicrobial effects specifically against Gram-positive (but not Gram-negative) multidrug-resistant pathogens, including Clostridioides difficile and Enterococcus faecium [1]. This antimicrobial activity is a distinct functional property that differentiates isoalloLCA from its isomer lithocholic acid and other LCA isoforms, which do not exhibit this specific, selective antimicrobial profile.

Antimicrobial Multidrug Resistance Infectious Disease

Chromatographic Differentiation: Isoallolithocholic Acid Requires Isomer-Specific Separation Methods

The structural similarity of bile acid isomers, including isoallolithocholic acid, presents a significant analytical challenge for identification and quantification. Standard chromatographic methods may not resolve isoalloLCA from closely related isomers like lithocholic acid [1]. Advanced techniques such as differential ion mobility spectrometry (DMS) or optimized HPLC conditions (e.g., C18 column with acetonitrile-water mobile phase) are required for unambiguous separation and identification [1] [2]. This necessitates the use of a certified, high-purity standard for accurate quantification and method development.

Analytical Chemistry Chromatography Metabolomics

Isoallolithocholic Acid in T Cell Regulation: Differential Activity Compared to 3-Oxolithocholic Acid In Vivo

Isoallolithocholic acid enhances regulatory T cell (Treg) differentiation, a key mechanism for immune homeostasis [1]. In an in vivo study, dietary administration of isoallolithocholic acid (0.03% w/w for 7 days) was insufficient to enhance Treg percentages on its own, but significantly enhanced the Treg population in mice treated with anti-CD3 compared to a control diet when combined with 0.3% (w/w) 3-oxolithocholic acid (3-oxoLCA) [2]. This demonstrates a cooperative, context-dependent immunomodulatory effect distinct from that of 3-oxoLCA alone.

Immunology T Cell Differentiation Inflammation

Purity and Availability: Certified Isoallolithocholic Acid Reference Standard for Reproducible Research

Commercial sources offer isoallolithocholic acid with certified purity levels, ensuring reliable and reproducible results. For example, MedChemExpress provides isoallolithocholic acid with a purity of ≥98.0% [1], and other vendors offer grades >99.0% . This contrasts with generic, unpurified bile acid mixtures or synthesized material without analytical certification, which can introduce significant variability and confound experimental outcomes. Certified reference standards are specifically formulated and validated for research and analytical applications, including use in comprehensive bile acid analysis protocols .

Reference Standard Analytical Chemistry Quality Control

Isoallolithocholic Acid Induces Cholestasis Markers: A Differentiated Pathophysiological Profile

Isoallolithocholic acid (also referred to as Alloisolithocholic acid or AILCA) has a specific pathophysiological profile in rodent models. In rats, administration of AILCA at a dose of 6 mg/kg reduces hepatic bile flow and bile salt, cholesterol, and phospholipid secretion . Furthermore, it induces specific morphological changes in hepatocytes, including the loss of microvilli and dilation of canaliculi, which are established markers of intrahepatic cholestasis [1]. This provides a specific and reproducible in vivo model for studying the mechanisms of bile acid-induced liver injury, differentiating it from other monohydroxy bile acids that may have different hepatotoxic profiles.

Hepatotoxicity Cholestasis Toxicology

Optimal Research and Industrial Applications for Isoallolithocholic Acid (CAS 2276-93-9)


Analytical Standard for Targeted Metabolomics and Bile Acid Profiling

Given the difficulty in separating bile acid isomers, as demonstrated by studies using DMS and HPLC [1], isoallolithocholic acid certified reference standards are essential for developing and validating LC-MS/MS methods for accurate quantification of this specific metabolite in biological matrices such as plasma, urine, and fecal samples .

Investigating Gut Microbiome-Mediated Bile Acid Metabolism and Host-Microbe Interactions

Isoallolithocholic acid is a unique product of specific gut bacteria (Odoribacteraceae) enriched in centenarians [1]. Its procurement is crucial for in vitro and in vivo studies aiming to reconstitute or inhibit this newly discovered biosynthetic pathway, understand its regulation, and explore its role in promoting healthy aging and intestinal homeostasis [1].

Research on Novel Antimicrobial Strategies Against Multidrug-Resistant Pathogens

The potent and selective antimicrobial activity of isoallolithocholic acid against Gram-positive multidrug-resistant pathogens like C. difficile and E. faecium [1] positions it as a valuable molecular probe for studying bile acid-mediated host defense mechanisms and as a potential lead scaffold for developing narrow-spectrum antimicrobials that spare the commensal Gram-negative microbiota.

In Vivo Models of Bile Acid-Induced Cholestasis and Hepatotoxicity

Isoallolithocholic acid (AILCA) is a well-characterized inducer of intrahepatic cholestasis in rats, causing specific morphological changes in hepatocytes at a defined dose of 6 mg/kg [1]. Researchers studying the mechanisms of drug-induced liver injury (DILI) and cholestasis can use this compound as a positive control or tool to dissect the pathways leading to bile acid-mediated hepatocyte damage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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